molecular formula C17H15NO4S B2921134 (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide CAS No. 2035003-52-0

(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide

Cat. No.: B2921134
CAS No.: 2035003-52-0
M. Wt: 329.37
InChI Key: ZMHXRDGKSYWBMS-ZZXKWVIFSA-N
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Description

(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide , with the molecular formula C17H15NO4SC_{17}H_{15}NO_4S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a complex structure that includes furan and thiophene moieties, which are known for their significant roles in biological activity. The presence of these heterocycles contributes to the compound's unique electronic properties, enhancing its potential as a therapeutic agent.

Research indicates that this compound may interact with various biological targets, primarily through enzyme inhibition. Notable targets include:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative diseases.
  • Urease : The inhibition of urease affects the urea cycle, potentially impacting nitrogen metabolism and related disorders.

The compound's dual action on these enzymes suggests a multifaceted approach to therapeutic intervention.

Biological Activity and Therapeutic Applications

  • Antiviral Activity : A derivative of this compound has shown promise in inhibiting the enzymatic activity of SARS coronavirus helicase, indicating potential applications in antiviral drug development.
  • Anticancer Properties : Studies have demonstrated that similar furan-based compounds exhibit cytotoxic effects against various cancer cell lines. The structural similarities suggest that this compound may also possess anticancer properties, warranting further investigation .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralInhibits SARS-CoV helicase
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionSignificant inhibition of AChE and urease

Detailed Research Findings

  • Antiviral Research : A study conducted by Lee et al. (2017) demonstrated that derivatives of this compound could suppress SARS-CoV helicase activity, highlighting its potential as an antiviral agent.
  • Cytotoxicity Studies : Research published in 2023 explored the anticancer properties of furan-based compounds, revealing promising results against various cancer types. The study emphasized the importance of the furan and thiophene rings in enhancing biological activity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-14(10-18-17(20)6-3-13-2-1-8-21-13)16-5-4-15(22-16)12-7-9-23-11-12/h1-9,11,14,19H,10H2,(H,18,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHXRDGKSYWBMS-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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